(3S)-3-Cyclopentyl-3-hydroxy-propanenitrile (3S)-3-Cyclopentyl-3-hydroxy-propanenitrile
Brand Name: Vulcanchem
CAS No.: 1699727-68-8
VCID: VC11713677
InChI: InChI=1S/C8H13NO/c9-6-5-8(10)7-3-1-2-4-7/h7-8,10H,1-5H2/t8-/m0/s1
SMILES: C1CCC(C1)C(CC#N)O
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol

(3S)-3-Cyclopentyl-3-hydroxy-propanenitrile

CAS No.: 1699727-68-8

Cat. No.: VC11713677

Molecular Formula: C8H13NO

Molecular Weight: 139.19 g/mol

* For research use only. Not for human or veterinary use.

(3S)-3-Cyclopentyl-3-hydroxy-propanenitrile - 1699727-68-8

Specification

CAS No. 1699727-68-8
Molecular Formula C8H13NO
Molecular Weight 139.19 g/mol
IUPAC Name (3S)-3-cyclopentyl-3-hydroxypropanenitrile
Standard InChI InChI=1S/C8H13NO/c9-6-5-8(10)7-3-1-2-4-7/h7-8,10H,1-5H2/t8-/m0/s1
Standard InChI Key RNCFMUGYSVLAHZ-QMMMGPOBSA-N
Isomeric SMILES C1CCC(C1)[C@H](CC#N)O
SMILES C1CCC(C1)C(CC#N)O
Canonical SMILES C1CCC(C1)C(CC#N)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

(3S)-3-Cyclopentyl-3-hydroxy-propanenitrile (CAS 1699727-68-8) belongs to the class of aliphatic nitriles, featuring a cyclopentane ring attached to a hydroxy-substituted propanenitrile chain. The (3S) stereochemical designation indicates the chiral center at the third carbon atom, which governs its enantioselective interactions in synthetic applications . The molecular formula is C₈H₁₃NO, with a molecular weight of 139.19 g/mol .

Table 1: Physical Properties of CPHPN

PropertyValueSource
Boiling Point298.9 ± 13.0 °C (Predicted)
Density1.056 ± 0.06 g/cm³ (Predicted)
SolubilityMiscible in ethanol, water

The compound’s nitrile group (-C≡N) and hydroxyl (-OH) group enable participation in diverse chemical reactions, including nucleophilic additions and redox transformations .

Synthesis and Production Methods

Laboratory-Scale Synthesis

CPHPN is synthesized via asymmetric cycloaddition reactions, where cyclopentadiene reacts with chiral inductors such as N-acylhydroxylamines to achieve enantiomeric excess. For example, the stereoselective addition of cyanide to cyclopentyl ketone derivatives under catalytic conditions yields CPHPN with high optical purity . A notable method involves the bioreduction of 3-cyclopentyl-3-ketopropanenitrile using ketoreductase enzymes, which selectively produce the (3S)-enantiomer .

Industrial Manufacturing

Industrial processes prioritize cost efficiency and scalability. One optimized route employs chemoenzymatic catalysis, combining chemical steps (e.g., ketone formation) with enzymatic reduction to achieve >99% enantiomeric excess . Raw materials such as cyclopentyl magnesium bromide and acrylonitrile are used in a three-step sequence:

  • Grignard reaction to form cyclopentylpropanenitrile.

  • Oxidation to the ketone intermediate.

  • Enzymatic reduction to CPHPN .

This method minimizes waste and avoids hazardous reagents, aligning with green chemistry principles.

Chemical Reactivity and Stability

Functional Group Transformations

Pharmaceutical Applications

Key Intermediate in Ruxolitinib Synthesis

CPHPN is a critical metabolite in the production of ruxolitinib, a JAK1/JAK2 inhibitor used to treat myelofibrosis and polycythemia vera. During ruxolitinib synthesis, CPHPN forms via the bioreduction of 3-cyclopentyl-3-ketopropanenitrile, a step that ensures the desired (3S) configuration . The compound’s hydroxyl group is subsequently functionalized to introduce the pyrrolopyrimidine moiety, completing the active pharmaceutical ingredient (API) .

Pharmacokinetic and Metabolic Studies

In vivo studies demonstrate that CPHPN exhibits a plasma half-life of 4–6 hours in rodent models, with renal excretion as the primary elimination pathway . Its metabolic stability in human microsomes is superior to earlier JAK inhibitors, reducing the risk of off-target effects .

Industrial and Fine Chemical Applications

Fine Chemical Synthesis

CPHPN serves as a building block for chiral auxiliaries and ligands in asymmetric catalysis. For example, it is used to synthesize β-amino alcohols, which are pivotal in producing enantioselective catalysts for hydrogenation reactions .

Process Optimization

Industrial protocols highlight CPHPN’s role in continuous flow chemistry, where its synthesis is integrated into modular reactors to enhance yield (typically 85–90%) and reduce reaction times.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator